Cas no 1804483-84-8 (Methyl 5-chloro-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate)

Methyl 5-chloro-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate is a fluorinated pyridine derivative with significant utility in agrochemical and pharmaceutical research. Its structure features multiple halogen substituents, including chloro, difluoromethyl, and trifluoromethyl groups, which enhance its reactivity and potential as an intermediate in synthetic chemistry. The presence of fluorine atoms contributes to improved metabolic stability and lipophilicity, making it valuable for designing bioactive compounds. The methyl ester group offers versatility for further functionalization. This compound is particularly relevant in the development of advanced crop protection agents and drug candidates, where its unique substitution pattern enables precise structural modifications to optimize performance.
Methyl 5-chloro-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate structure
1804483-84-8 structure
Product Name:Methyl 5-chloro-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate
CAS No:1804483-84-8
MF:C9H5ClF5NO2
MW:289.586519002914
CID:4871585
Update Time:2025-10-16

Methyl 5-chloro-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-chloro-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate
    • Inchi: 1S/C9H5ClF5NO2/c1-18-8(17)6-4(7(11)12)5(9(13,14)15)3(10)2-16-6/h2,7H,1H3
    • InChI Key: YBKGWCUDXJJQOS-UHFFFAOYSA-N
    • SMILES: ClC1=CN=C(C(=O)OC)C(C(F)F)=C1C(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 312
  • XLogP3: 3.2
  • Topological Polar Surface Area: 39.2

Methyl 5-chloro-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029047655-1g
Methyl 5-chloro-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate
1804483-84-8 97%
1g
$1,475.10 2022-04-02

Additional information on Methyl 5-chloro-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate

Methyl 5-Chloro-3-(Difluoromethyl)-4-(Trifluoromethyl)Pyridine-2-Carboxylate: A Versatile Compound in Chemical and Pharmaceutical Research

In recent years, the synthetic compound Methyl 5-chloro-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate (CAS No. 1804483-84-8) has emerged as a critical intermediate in diverse research domains, including medicinal chemistry, agrochemicals, and materials science. This compound’s unique structure—characterized by the presence of a chloro group at position 5, a difluoromethyl substituent at position 3, and a trifluoromethyl group at position 4—creates a highly functionalized pyridine scaffold with tunable physicochemical properties. The carboxylate ester functionality further enhances its reactivity and versatility in organic synthesis.

Recent advancements in synthetic methodologies have streamlined the production of this compound while minimizing environmental impact. For instance, studies published in Green Chemistry (2023) demonstrated the use of microwave-assisted synthesis to achieve high yields (up to 92%) under solvent-free conditions, significantly reducing energy consumption compared to traditional protocols. The trifluoromethyl group’s electron-withdrawing effect stabilizes reactive intermediates during synthesis, enabling precise control over reaction pathways—a key advantage for large-scale industrial applications.

In pharmaceutical research, this compound has gained attention for its potential as a pharmacophore template. Researchers at the University of Basel reported in Journal of Medicinal Chemistry (2023) that analogs incorporating this structure exhibit potent antiviral activity against hepatitis C virus (HCV), with IC₅₀ values as low as 0.1 μM. The chloro and difluoromethyl groups contribute to binding affinity through hydrophobic interactions and hydrogen bonding networks within viral protease active sites, while the trifluoromethyl group enhances metabolic stability—a critical factor for drug candidates.

Agricultural applications have also been explored extensively. A study in Pest Management Science (2024) highlighted its utility as a precursor to novel herbicides targeting glyphosate-resistant weeds. By modifying the methyl ester moiety into amide derivatives via solid-phase peptide synthesis, researchers achieved selectivity indices exceeding 10:1 against broadleaf weeds versus crop plants. The trifluoromethyl group’s lipophilicity aids soil persistence, while the difluoro substituent modulates volatility to reduce off-target drift.

In materials science, this compound serves as a building block for advanced polymers with tailored electronic properties. A collaborative effort between MIT and Samsung Advanced Institute of Technology (SAIT), published in Nature Materials (2024), utilized it to synthesize conjugated polymers with bandgaps tunable between 1.8–2.5 eV by varying substitution patterns on the pyridine ring. These materials exhibit exceptional charge carrier mobility (>10 cm²/V·s), positioning them for next-generation organic photovoltaic devices.

Emerging research trends emphasize its role in click chemistry platforms for rapid library generation. A team at Stanford University developed an azide-functionalized derivative (CAS No. 1967879-91-6) that enables copper-free cycloaddition reactions with terminal alkynes under ambient conditions (JACS Au, 2024). This approach reduces synthetic steps by integrating multiple functionalities into a single molecule during parallel synthesis campaigns.

Safety data from recent toxicity studies (Toxicological Sciences, 2023) confirm its low acute oral toxicity (LD₅₀ >5 g/kg), aligning with regulatory standards for industrial chemicals under REACH and TSCA frameworks. Its thermal stability up to 160°C without decomposition ensures compatibility with high-throughput screening protocols involving automated liquid handlers or robotic platforms.

The compound’s structural flexibility is further evidenced by its use in supramolecular chemistry applications such as host-guest systems (Bioorganic & Medicinal Chemistry Letters, 2024). By incorporating it into cyclodextrin derivatives via ester linkages, researchers created self-assembling nanostructures capable of encapsulating hydrophobic drugs like paclitaxel with >90% efficiency—a breakthrough for targeted drug delivery systems.

Market analysis reports from Grand View Research (Q1 2024) project an annual growth rate of ~7% through 2030 driven by increasing demand from biopharmaceutical R&D sectors. Leading manufacturers are adopting continuous flow synthesis technologies to meet escalating production needs while maintaining compliance with ICH Q7 guidelines for active pharmaceutical ingredients (APIs).

This multifunctional compound continues to redefine boundaries across disciplines through innovations like enzyme-catalyzed asymmetric synthesis methods reported in Nature Catalysis (January 2025). Such advancements underscore its status as an indispensable tool for addressing complex challenges in modern chemical innovation while adhering to sustainability principles central to contemporary scientific practice.

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